p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside
Overview
Description
Synthesis Analysis
The synthesis of p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside and related compounds involves multiple steps, including saponification, reaction with specific reagents like Amberlyst A-26 p-nitrophenoxide, and various protective and deprotective strategies to achieve the desired structure. A notable pathway involves the condensation of specific methyl-oxazoline derivatives with p-nitrophenyl galactopyranosides, followed by deacetylation and other steps to yield the target compound or its analogs (Rana, Barlow, & Matta, 1983).
Molecular Structure Analysis
The molecular structure of p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside derivatives is confirmed through spectroscopic data, including 1H and 13C NMR. These structures often involve complex acetal, benzylidene, or acetyl protective groups, which are strategically placed and removed throughout the synthesis process to protect reactive sites and control the stereochemistry of the glycosidic bonds formed (Matta, Rana, & Abbas, 1984).
Scientific Research Applications
Hydrolytic Activity Studies
- Enzymatic Hydrolysis : A study by Hakamata, Nishio, and Oku (2000) focused on the hydrolytic activities of the alpha-galactosidase from green coffee bean, Mortierella vinacea, and Aspergillus niger against monodeoxy derivatives of p-nitrophenyl alpha-D-galactopyranoside. This research highlighted the importance of specific hydroxyl groups for enzymatic activity, providing insights into enzyme-substrate interactions (Hakamata, Nishio, & Oku, 2000).
Enzyme Inhibition and Binding Studies
- Competitive Inhibition in Transport Studies : Research conducted by Rudnick, Schildiner, and Kaback (1976) demonstrated that p-Nitrophenyl alpha-D-galactopyranoside acts as a competitive inhibitor of lactose transport in Escherichia coli, providing valuable information on the mechanism of lactose transport in bacterial cells (Rudnick, Schildiner, & Kaback, 1976).
Synthesis and Characterization of Derivatives
- Synthesis of Glycoside Derivatives : Matta and Barlow (1977) contributed to the synthesis of p-nitrophenyl 6-O-(2-acetamido-2-deoxy-β-d-glucopyranosyl)-β-d-galactopyranoside. This work is crucial in the development of synthetic glycosides for various biochemical applications (Matta & Barlow, 1977).
Application in Enzymatic Reactions
- Enzymatic Synthesis of Disaccharides : A study by Simerská et al. (2008) discussed the use of 4-nitrophenyl alpha-d-galactopyranoside in the enzymatic synthesis of disaccharides, showcasing the utility of this compound in biochemical synthesis processes (Simerská et al., 2008).
Diastereoselective Resolution Studies
- Diastereoselective Enzymatic Hydrolysis : Research by Grabowska et al. (1997) explored the diastereoselectivity of enzymatic hydrolyses of 6-substituted glycosides, including 4-nitrophenyl 6-deoxy-6-methyl-sulfinyl-beta-D-galactopyranoside. This study contributes to understanding the specificity of glycosidases in the resolution of unnatural monosaccharide derivatives (Grabowska et al., 1997).
Cancer Research Applications
- Serum Enzyme Activity in Ovarian Cancer : Madiyalakan et al. (1987) developed a method for determining UDP-galactose: 2-acetamido-2-deoxy-glucopyranoside beta-(1→4)-galactosyltransferase in human serum using synthetic substrates, including p-nitrophenyl derivatives. This research is significant in assessing the potential of this enzyme as a diagnostic marker for ovarian cancer (Madiyalakan, Piskorz, Piver, & Matta, 1987).
properties
IUPAC Name |
(2S,3S,4R,5S,6S)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILIDCGSXCGACV-SQKFTNEHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311214 | |
Record name | p-Nitrophenyl α-L-fucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside | |
CAS RN |
10231-84-2 | |
Record name | p-Nitrophenyl α-L-fucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10231-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenylfucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010231842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Nitrophenyl α-L-fucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-nitrophenyl 6-deoxy-α-L-galactopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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